molecular formula C25H28N4O3 B2788943 1-(8-(2-((2,5-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921860-24-4

1-(8-(2-((2,5-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2788943
CAS No.: 921860-24-4
M. Wt: 432.524
InChI Key: WGKVXOBYCLCTHP-UHFFFAOYSA-N
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Description

1-(8-(2-((2,5-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a quinoline scaffold linked to a piperidine-4-carboxamide moiety, a feature present in compounds investigated for targeting purinergic signaling pathways . This molecular architecture suggests potential as a high-value chemical tool for studying P2X receptor function, particularly the P2X7 receptor (P2X7R), which is a well-established target in oncology and immunology . The compound's design leverages the known activity of quinoline-carboxamide derivatives, which have demonstrated potent and selective antagonistic effects on P2X7R . P2X7R is overexpressed in numerous cancer types, including breast, prostate, and colon cancers, and its activation is implicated in critical processes such as cell proliferation, survival, and metastasis . Antagonists of this receptor can inhibit ATP-induced calcium mobilization and have shown efficacy in inducing apoptotic cell death in vitro, positioning this compound as a candidate for investigating novel anticancer strategies . Furthermore, the piperidine carboxamide group is a privileged structure in drug discovery, associated with species-selective inhibition of molecular targets like the proteasome, which may offer additional research avenues in infectious diseases . This reagent is provided for research purposes to explore these mechanisms further. It is intended for in vitro studies, including target validation, high-throughput screening, signal transduction research, and the development of disease models. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[8-[2-(2,5-dimethylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-16-6-7-17(2)20(14-16)27-23(30)15-32-21-5-3-4-18-8-9-22(28-24(18)21)29-12-10-19(11-13-29)25(26)31/h3-9,14,19H,10-13,15H2,1-2H3,(H2,26,31)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKVXOBYCLCTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(8-(2-((2,5-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core linked to a quinoline moiety, which is known for its diverse biological activities. The presence of the 2,5-dimethylphenyl group and the oxoethoxy substituent enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases, which are crucial in regulating cellular processes such as proliferation and survival.

  • Inhibition of Anaplastic Lymphoma Kinase (ALK) :
    • A related piperidine carboxamide was identified as a potent ALK inhibitor with an IC50 value of 0.174 μM, suggesting that similar compounds could exhibit comparable activity against ALK .
  • Impact on Cancer Pathways :
    • The compound may interfere with the WNT/β-catenin signaling pathway, which is often dysregulated in various cancers. Inhibiting this pathway can lead to reduced tumor growth and proliferation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and quinoline structures significantly affect the potency and selectivity of the compound. For instance:

  • Substituents on the quinoline ring can enhance binding affinity to target proteins.
  • The introduction of electron-donating or withdrawing groups can modulate the compound's overall activity.

Summary of Biological Activities

Activity TypeTargetIC50/EC50 ValueReference
ALK InhibitionAnaplastic Lymphoma Kinase0.174 μM
WNT Pathway ModulationDVL1 ProteinEC50 = 0.49 μM
Anticancer ActivityVarious Cancer Cell LinesVaries

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound effectively inhibited cell proliferation in cancer cell lines expressing wild-type APC, showcasing its potential as an anticancer agent.

Case Study 2: Kinase Selectivity

Further investigations into kinase selectivity revealed that modifications to the piperidine ring could enhance selectivity over related kinases such as IGF1R, which is critical for minimizing off-target effects during therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Modifications

Compound A : 1-{2-[3-(2,5-Dimethylphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}piperidine-4-carboxamide
  • Structural Difference: Replaces the quinoline core with a dihydropyrazole ring.
  • Impact: The pyrazolyl group may reduce π-π stacking interactions compared to quinoline but improve metabolic stability.
Compound B : 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate
  • Structural Difference: Incorporates a sulfonyl linker and methoxyphenyl ester instead of the amino-oxoethoxy group.
  • Impact: The sulfonyl group enhances electronegativity and may improve solubility.

Substituent Effects on Binding and Bioactivity

2,5-Dimethylphenyl vs. 4-Ethoxyphenyl (Compound A) :
  • The 2,5-dimethylphenyl group (target compound) provides steric hindrance and lipophilicity, favoring hydrophobic binding pockets. In contrast, the 4-ethoxyphenyl group (Compound A) introduces electron-donating effects, which may alter electronic interactions with targets like kinases or DNAJA1 .
Fluorophenyl Substituent (Compound C) : 1-{2-[(5-Amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide
  • Structural Difference : Substitutes 2,5-dimethylphenyl with a fluorophenyl group.
  • Impact: Fluorine’s electronegativity enhances metabolic stability and membrane permeability.

Molecular Weight and Pharmacokinetics

Compound Molecular Weight Key Features
Target Compound ~475 (estimated) Quinoline core, piperidine carboxamide
Compound A Not provided Pyrazolyl core, docking score −42.263
Compound C 294.32 Fluorophenyl, lower complexity
  • Higher molecular weight in the target compound may limit blood-brain barrier penetration but improve plasma protein binding. Compound C’s lower weight (294.32) suggests better bioavailability but reduced target engagement due to simpler structure .

Q & A

Advanced Research Question

  • Quinoline Modifications : Introduce electron-withdrawing groups (e.g., fluorine at the 8-position) to enhance receptor binding via π-stacking, as seen in fluorinated quinoline analogs .
  • Piperidine Carboxamide Adjustments : Replace the carboxamide with sulfonamide groups to evaluate solubility-impacting hydrogen-bonding interactions.
  • Ethoxy Linker Optimization : Test shorter/longer alkyl chains to balance lipophilicity and metabolic stability. Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .

What computational methods are effective in predicting the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Focus on the quinoline ring’s interaction with hydrophobic pockets and the carboxamide’s hydrogen bonding.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to identify conformational shifts.
  • QSAR Modeling : Train models on analogs (e.g., methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate derivatives) to predict IC₅₀ values .

How should stability challenges related to labile functional groups (e.g., amide bonds) be addressed during storage?

Basic Research Question

  • Storage Conditions : Keep at –20°C under inert gas (argon) to prevent hydrolysis. Use amber vials to avoid photodegradation.
  • Stabilizing Additives : Include antioxidants (e.g., BHT at 0.01% w/v) in solution formulations.
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (trehalose or mannitol) to maintain integrity .

What experimental strategies resolve contradictions in biological activity data across assays?

Advanced Research Question

  • Assay Cross-Validation : Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
  • Control Standardization : Use reference compounds (e.g., known kinase inhibitors) to calibrate assay conditions.
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify variability between high-throughput screening (HTS) and low-throughput methods .

What methodologies identify the compound’s primary biological targets and off-target effects?

Advanced Research Question

  • Chemoproteomics : Use immobilized compound probes in pull-down assays with cell lysates, followed by LC-MS/MS to identify bound proteins.
  • Kinase Profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration.
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

How can enantiomeric purity be ensured during synthesis, and what are the implications for bioactivity?

Advanced Research Question

  • Chiral Chromatography : Use CHIRALPAK® columns (e.g., IA or IB) with heptane/isopropanol gradients to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra to computational predictions.
  • Bioactivity Testing : Compare racemic mixtures vs. pure enantiomers in dose-response assays; e.g., (S)-enantiomers of piperidine carboxamides often show 10-fold higher potency than (R)-forms .

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